An In-Depth Technical Guide to 3-(4-Bromophenoxy)propan-1-ol (CAS 67900-64-5): Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-(4-Bromophenoxy)propan-1-ol (CAS 67900-64-5): Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-(4-Bromophenoxy)propan-1-ol, a versatile chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights for researchers, scientists, and professionals in drug development. We will delve into its synthesis, analytical characterization, and crucially, its potential as a precursor for pharmacologically active molecules, particularly in the realm of beta-adrenergic receptor antagonists.
Core Molecular Profile and Physicochemical Properties
3-(4-Bromophenoxy)propan-1-ol is an aromatic ether bearing a terminal alcohol functionality. This bifunctional nature—a stable brominated aromatic ring and a reactive primary alcohol—makes it a valuable building block in multi-step organic synthesis. The presence of the bromine atom offers a site for further cross-coupling reactions, while the hydroxyl group is readily converted into other functional groups or used for ester or ether linkages.
Table 1: Physicochemical Properties of 3-(4-Bromophenoxy)propan-1-ol
| Property | Value | Source(s) |
| CAS Number | 67900-64-5 | [1] |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| Melting Point | 36-37 °C | N/A |
| Boiling Point | 206 °C at 48 Torr | N/A |
| Appearance | Off-white to white solid or colorless liquid | N/A |
| SMILES | C1=CC(=CC=C1OCCCO)Br | [2] |
| InChIKey | PFKPRUNICVIARC-UHFFFAOYSA-N | [2] |
Synthesis Pathway and Mechanistic Insight
The most common and efficient synthesis of 3-(4-Bromophenoxy)propan-1-ol is achieved via the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
Reaction Scheme
The synthesis begins with the deprotonation of 4-bromophenol by a suitable base, typically a weak inorganic base like potassium carbonate (K₂CO₃), to form the potassium 4-bromophenoxide salt. This nucleophile then reacts with a protected 3-halopropanol. A common choice is 3-bromo-1-(tetrahydropyran-2-yloxy)propane, where the tetrahydropyranyl (THP) group serves as a protecting group for the primary alcohol, preventing it from interfering with the ether formation. The reaction is typically refluxed in an acetone solvent. Following the etherification, the THP protecting group is easily removed under mild acidic conditions, using an acid catalyst like p-toluenesulfonic acid (pTSA) in methanol, to yield the final product.
Caption: Synthetic workflow for 3-(4-Bromophenoxy)propan-1-ol.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[3]
Materials:
-
4-Bromophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
3-Bromo-1-(tetrahydropyran-2-yloxy)propane (1.1 eq)
-
Acetone, anhydrous
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (pTSA) (catalytic amount, ~0.02 eq)
-
Diethyl ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
5N Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Triethylamine (Et₃N)
Procedure:
-
Ether Formation: To a round-bottom flask equipped with a reflux condenser, add 4-bromophenol, potassium carbonate, and acetone. Stir the mixture. Add 3-bromo-1-(tetrahydropyran-2-yloxy)propane to the suspension.
-
Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature. Add diethyl ether and a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 5N NaOH, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected ether.
-
Deprotection: Dissolve the crude product in methanol. Add a catalytic amount of pTSA and stir at room temperature for 2-4 hours (monitor by TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-(4-Bromophenoxy)propan-1-ol.
Analytical Characterization
While a comprehensive set of publicly available, experimentally-derived spectra for 3-(4-Bromophenoxy)propan-1-ol is limited, its structure allows for a reliable prediction of its key spectral features. These predictions are essential for reaction monitoring and quality control.
Table 2: Predicted Analytical Data for 3-(4-Bromophenoxy)propan-1-ol
| Technique | Predicted Features |
| ¹H NMR | δ (ppm): ~7.4 (d, 2H, Ar-H ortho to Br), ~6.8 (d, 2H, Ar-H ortho to O), ~4.1 (t, 2H, -O-CH₂-), ~3.8 (t, 2H, -CH₂-OH), ~2.0 (quintet, 2H, -CH₂-CH₂-CH₂-), ~1.5-2.0 (br s, 1H, -OH). Note: The hydroxyl proton is exchangeable and its shift can vary. |
| ¹³C NMR | δ (ppm): ~158 (Ar C-O), ~132 (Ar C-H), ~116 (Ar C-H), ~113 (Ar C-Br), ~67 (-O-CH₂-), ~61 (-CH₂-OH), ~32 (-CH₂-CH₂-CH₂-). |
| FT-IR | ν (cm⁻¹): ~3350 (broad, O-H stretch), ~3050 (C-H stretch, aromatic), ~2940, 2870 (C-H stretch, aliphatic), ~1590, 1490 (C=C stretch, aromatic), ~1240 (C-O stretch, aryl ether), ~1040 (C-O stretch, primary alcohol), ~820 (para-substituted benzene). |
| Mass Spec (EI) | m/z: Predicted molecular ion peaks at 230/232 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments would likely arise from cleavage of the propanol side chain and the aromatic ring. |
Applications in Drug Discovery: A Gateway to Beta-Blockers
The core value of 3-(4-Bromophenoxy)propan-1-ol lies in its utility as a scaffold for more complex molecules. Its structure is highly reminiscent of the aryloxypropanolamine core found in a major class of cardiovascular drugs known as beta-blockers (β-blockers). These drugs are antagonists of β-adrenergic receptors and are widely used to manage conditions like hypertension, angina, and cardiac arrhythmias.[4][5]
Hypothetical Synthesis of a Beta-Blocker Analog
The following workflow illustrates how 3-(4-Bromophenoxy)propan-1-ol can be elaborated into a potential beta-blocker. This process involves converting the terminal alcohol into a better leaving group, followed by nucleophilic substitution with an appropriate amine.
Caption: Plausible synthetic route to a beta-blocker analog.
Step-by-Step Protocol for Mesylation
This protocol describes the conversion of the alcohol to a mesylate, a common strategy to create an excellent leaving group for subsequent SN2 reactions.[6][7]
Materials:
-
3-(4-Bromophenoxy)propan-1-ol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq)
Procedure:
-
Dissolve 3-(4-Bromophenoxy)propan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add methanesulfonyl chloride dropwise, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step with or without further purification.
The subsequent reaction with an amine, such as isopropylamine, would typically be carried out in a polar solvent and may require elevated temperatures to drive the SN2 reaction to completion, yielding the target beta-blocker analog.
Biological Significance of Bromophenol Derivatives
While 3-(4-Bromophenoxy)propan-1-ol itself is not known to be biologically active, the broader class of bromophenols, which are natural products found in marine algae, exhibit a wide range of interesting biological activities. These include antioxidant, anticancer, and enzyme inhibitory effects.[8][9] Specifically, synthetic bromophenol derivatives have shown potent inhibitory activity against cholinesterases, suggesting potential applications in neurodegenerative disease research.[2] This provides a strong rationale for using scaffolds like 3-(4-Bromophenoxy)propan-1-ol to generate libraries of novel compounds for biological screening.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 3-(4-Bromophenoxy)propan-1-ol. It is advisable to consult the full Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
3-(4-Bromophenoxy)propan-1-ol (CAS 67900-64-5) is a strategically important intermediate in synthetic organic chemistry. Its straightforward synthesis via Williamson etherification and its aryloxypropanolamine-like structure make it an ideal starting point for the synthesis of potential beta-blocker candidates and other biologically active molecules. While detailed public data on this specific compound is sparse, its chemical logic and structural similarity to well-known pharmacophores underscore its value to the drug discovery and development community. This guide provides the foundational knowledge and procedural insights necessary for its effective utilization in a research setting.
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